molecular formula C21H14BrClN2O2 B4883163 N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide

Cat. No.: B4883163
M. Wt: 441.7 g/mol
InChI Key: QFGNFYPGJUTERO-UHFFFAOYSA-N
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Description

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide is a complex organic compound that features a benzoxazole ring system substituted with bromophenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide typically involves a multi-step process:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Acetamide Formation: The final step involves the acylation of the benzoxazole derivative with 4-chlorophenylacetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The benzoxazole ring system can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide
  • N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-fluorophenyl)acetamide

Uniqueness

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new derivatives with potentially enhanced properties.

Properties

IUPAC Name

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN2O2/c22-15-3-1-2-14(11-15)21-25-18-12-17(8-9-19(18)27-21)24-20(26)10-13-4-6-16(23)7-5-13/h1-9,11-12H,10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGNFYPGJUTERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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